molecular formula C7H12O3 B117299 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 159358-48-2

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B117299
CAS No.: 159358-48-2
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
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Description

Methyl tetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H12O3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency and the relatively mild reaction conditions required. The reaction generally involves the use of a catalyst, such as a transition metal or an acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of methyl tetrahydro-2H-pyran-3-carboxylate may involve multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . These reactions typically involve the combination of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions, including nanocatalysis and organocatalysis.

Chemical Reactions Analysis

Types of Reactions

Methyl tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but can include amides, thioesters, and other derivatives.

Scientific Research Applications

Methyl tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl tetrahydro-2H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect different biochemical pathways, depending on the specific enzyme and the context of the reaction.

Comparison with Similar Compounds

Methyl tetrahydro-2H-pyran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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